molecular formula C21H19F3N4O2 B2739466 (7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone CAS No. 1251617-36-3

(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone

Cat. No. B2739466
CAS RN: 1251617-36-3
M. Wt: 416.404
InChI Key: OCKZXWISRSYFPZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry. It has a naphthyridine core, which is a nitrogen-containing heterocyclic structure often found in bioactive compounds . The molecule also contains a trifluoromethyl group attached to a phenyl ring, which can influence the molecule’s reactivity and interactions with biological targets . The morpholino group is a common feature in many drugs and can influence solubility and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the aromatic naphthyridine and phenyl rings, which could engage in pi stacking interactions. The electronegative trifluoromethyl group could create a polar region in the molecule, influencing its three-dimensional shape and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the trifluoromethyl group. The naphthyridine ring, for instance, might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and permeability .

Scientific Research Applications

Anticancer Activity

The 1,8-naphthyridine core of this compound contributes to its potential as an anticancer agent. Researchers have investigated its effects on cancer cells, aiming to inhibit their growth and proliferation. The compound’s unique structure may interact with specific cellular targets, making it a promising candidate for further study in cancer therapy .

Antimicrobial Properties

The trifluoromethyl group and morpholino moiety in this compound could enhance its antimicrobial activity. Scientists have explored its effectiveness against bacteria, fungi, and other pathogens. By understanding its mechanisms of action, researchers hope to develop novel antimicrobial agents .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. The compound’s structure suggests that it might modulate inflammatory pathways. Investigating its anti-inflammatory effects could lead to the development of new treatments for inflammatory conditions .

Antioxidant Properties

The presence of heterocyclic rings, including the 1,2,4-triazole scaffold, often correlates with antioxidant activity. Researchers have examined whether this compound can scavenge free radicals and protect cells from oxidative damage. Such properties are relevant in preventing age-related diseases and promoting overall health .

Analgesic Effects

Given its unique structure, this compound might interact with pain receptors or pathways. Studies exploring its analgesic potential could contribute to pain management strategies. Investigating its effects in animal models or cell cultures is essential for further understanding .

Organic Catalyst

The trifluoromethyl group and naphthyridine framework make this compound intriguing for organic synthesis. Researchers have explored its catalytic properties, especially in multicomponent reactions. Understanding its reactivity and selectivity could lead to innovative synthetic methodologies .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could be interesting to investigate how modifications to the structure influence these factors .

properties

IUPAC Name

[7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c1-13-5-6-16-18(27-15-4-2-3-14(11-15)21(22,23)24)17(12-25-19(16)26-13)20(29)28-7-9-30-10-8-28/h2-6,11-12H,7-10H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKZXWISRSYFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone

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